1-((Cyclohexyl(methyl)amino)methyl)cyclohexan-1-ol
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Overview
Description
1-((Cyclohexyl(methyl)amino)methyl)cyclohexan-1-ol is an organic compound with a complex structure that includes a cyclohexane ring, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Cyclohexyl(methyl)amino)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexylamine with formaldehyde and cyclohexanol under controlled conditions. The reaction proceeds through a Mannich reaction, where the amine, formaldehyde, and alcohol react to form the desired compound. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Catalysts: Acidic catalysts such as hydrochloric acid to promote the reaction.
Solvents: Solvents like ethanol or methanol to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-((Cyclohexyl(methyl)amino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce various cyclohexylamines.
Scientific Research Applications
1-((Cyclohexyl(methyl)amino)methyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((Cyclohexyl(methyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler compound with a hydroxyl group attached to a cyclohexane ring.
Cyclohexylamine: Contains an amino group attached to a cyclohexane ring.
1-Methylcyclohexanol: Similar structure but with a methyl group instead of the amino group.
Uniqueness
1-((Cyclohexyl(methyl)amino)methyl)cyclohexan-1-ol is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts.
Properties
Molecular Formula |
C14H27NO |
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Molecular Weight |
225.37 g/mol |
IUPAC Name |
1-[[cyclohexyl(methyl)amino]methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H27NO/c1-15(13-8-4-2-5-9-13)12-14(16)10-6-3-7-11-14/h13,16H,2-12H2,1H3 |
InChI Key |
REIRSBWMOLELQK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1(CCCCC1)O)C2CCCCC2 |
Origin of Product |
United States |
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